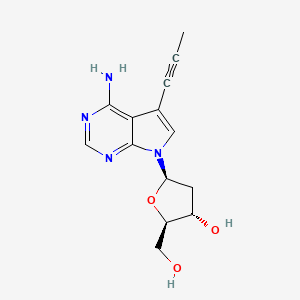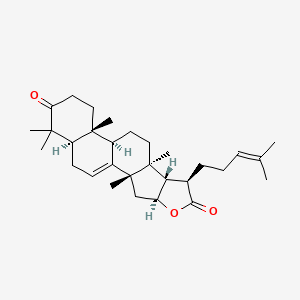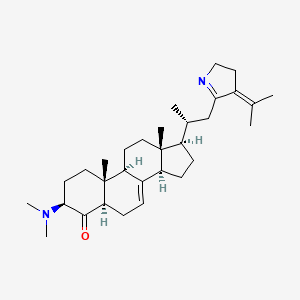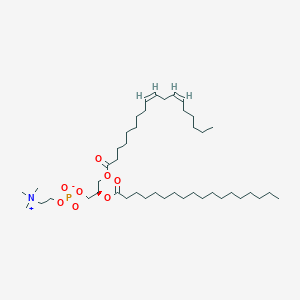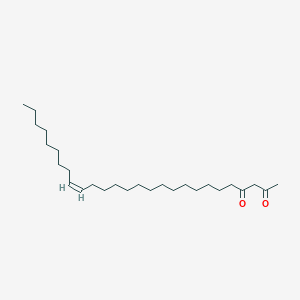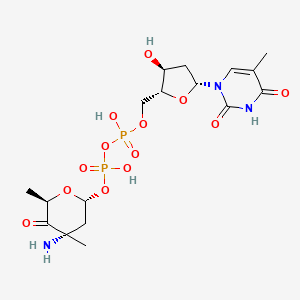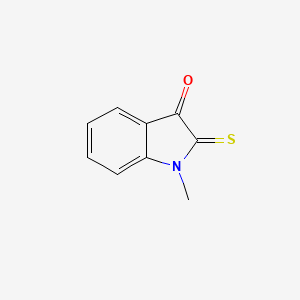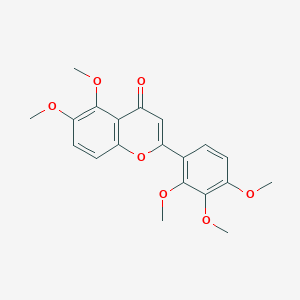
5,6,2',3',4'-Pentamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,2',3',4'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria with data available.
Wissenschaftliche Forschungsanwendungen
Presence in Natural Sources
5,6,2',3',4'-Pentamethoxyflavone has been identified in various natural sources. It is found in the glandular leaf exudate of the Oxlip, Primula Elatior L, among other flavones. The structure was substantiated by 2D NMR spectroscopy, suggesting the natural occurrence and structural complexity of this compound (Budzianowski & Wollenweber, 2007).
Antifungal and Antiproliferative Properties
The compound has shown promise in antifungal applications. Specifically, methoxylated flavones from citrus, including variants of pentamethoxyflavone, have demonstrated effectiveness in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen, suggesting a potential role in plant protection and agricultural applications (Almada-Ruiz et al., 2003).
Additionally, polymethoxylated flavones including 5,6,2',3',4'-Pentamethoxyflavone have been isolated from cold-pressed orange oil and tangerine peel oil solids, displaying significant activity against various strains of carcinoma cells. This implies a potential application in the development of anticancer therapies (Chen, Montanari, & Widmer, 1997). Furthermore, derivatives of trimethoxyflavones, including variants of pentamethoxyflavone, have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines, highlighting the compound's potential in cancer treatment research (Su et al., 2021).
Biological Activities and Applications
A study on polymethoxyflavones in the peel of Citrus reticulata 'Chachi' highlighted that these compounds exhibit various biological activities. Specifically, certain derivatives demonstrated potent sterol regulatory element-binding proteins inhibition activity and strong antiproliferative activity against tumor cell lines. The number of methoxy groups significantly affected their ability to inhibit NO production, suggesting potential in therapeutic applications (Duan et al., 2017).
5-Hydroxy polymethoxyflavones, a class related to pentamethoxyflavone, have been studied for their inhibitory effects on colon cancer cells. These compounds were more effective than their permethoxylated counterparts, hinting at the critical role of the hydroxyl group in their activity. The variations in cell cycle arrest and apoptosis induction among different 5-hydroxy polymethoxyflavones suggest diverse mechanisms of action, potentially offering targeted therapeutic approaches (Qiu et al., 2010).
Eigenschaften
CAS-Nummer |
113738-80-0 |
|---|---|
Produktname |
5,6,2',3',4'-Pentamethoxyflavone |
Molekularformel |
C20H20O7 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-9-8-13-17(19(14)25-4)12(21)10-16(27-13)11-6-7-15(23-2)20(26-5)18(11)24-3/h6-10H,1-5H3 |
InChI-Schlüssel |
RXRZZDZJENMNEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
Synonyme |
5,6,2',3',4'-pentamethoxyflavone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



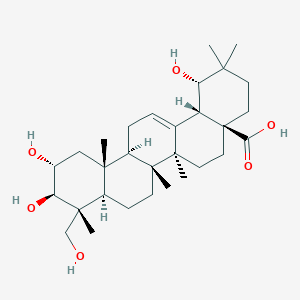
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
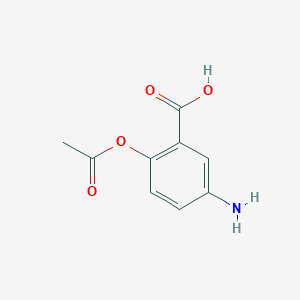
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
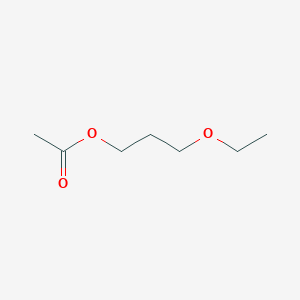
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
